Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-
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Overview
Description
Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- is a heterocyclic compound that features a fused thiazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- typically involves the annulation of a thiazole ring onto a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- involves its interaction with specific molecular targets. For instance, its inhibitory effect on phosphoinositide 3-kinase is due to its ability to bind to the kinase’s active site, preventing the phosphorylation of downstream targets . This interaction disrupts key signaling pathways involved in cell growth and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also feature a fused thiazole and pyridine ring system and have been investigated for their anticancer properties.
Thiazolo[5,4-b]pyridine derivatives: Known for their inhibitory activity against phosphoinositide 3-kinase, similar to Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-.
Uniqueness
Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- stands out due to its specific structural configuration, which imparts unique electronic properties and reactivity
Properties
CAS No. |
62638-73-7 |
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Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
N-phenyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)14-12-15-10-8-13-7-6-11(10)16-12/h1-8H,(H,14,15) |
InChI Key |
UJCNKYFPVLVTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=CN=C3 |
Origin of Product |
United States |
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